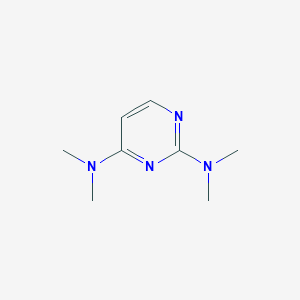

2,4-Bis(dimethylamino)pyrimidine

説明

Structure

3D Structure

特性

IUPAC Name |

2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11(2)7-5-6-9-8(10-7)12(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZLRTGGPPIBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286438 | |

| Record name | 2,4-bis(dimethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-94-4 | |

| Record name | NSC45784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-bis(dimethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Methodologies for 2,4-Bis(dimethylamino)pyrimidine

The synthesis of this compound typically starts from a readily available precursor, 2,4-dichloropyrimidine (B19661). The chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAr) by amines.

A common and straightforward method involves the reaction of 2,4-dichloropyrimidine with an excess of dimethylamine (B145610). This reaction is often carried out in a suitable solvent, and the excess dimethylamine also serves to neutralize the hydrochloric acid that is formed as a byproduct. The reaction generally proceeds in a stepwise manner, with the substitution at the 4-position often being more facile than at the 2-position due to the electronic properties of the pyrimidine ring. wuxiapptec.com However, by using a sufficient excess of dimethylamine and appropriate reaction conditions (e.g., elevated temperature), disubstitution can be achieved to yield this compound.

Alternative synthetic strategies might involve the use of other pyrimidine precursors or different coupling chemistries, but the nucleophilic substitution of dihalopyrimidines remains a primary and efficient route.

Advanced Spectroscopic and Structural Elucidation of 2,4 Bis Dimethylamino Pyrimidine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of 2,4-Bis(dimethylamino)pyrimidine by identifying the different types of protons and carbons and their connectivity.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring and the protons of the dimethylamino groups. The chemical shifts of the pyrimidine ring protons are influenced by the electron-donating dimethylamino substituents. Typically, aromatic protons appear in the downfield region of the spectrum. umsl.edu The protons of the methyl groups in the dimethylamino substituents would appear as a singlet in the upfield region, integrating to twelve protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. youtube.com The carbon atoms of the pyrimidine ring will exhibit chemical shifts in the aromatic region, with the carbons directly attached to the nitrogen atoms of the dimethylamino groups being significantly affected. The methyl carbons of the dimethylamino groups will appear in the aliphatic region of the spectrum. docbrown.infodocbrown.info The number of distinct signals in both ¹H and ¹³C NMR spectra can also confirm the symmetry of the molecule. youtube.comdocbrown.info

Below is a table summarizing the expected chemical shifts for this compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrimidine Ring Protons | Downfield region | Aromatic region (typically 100-160 ppm) |

| Dimethylamino Methyl Protons | Upfield region | Aliphatic region (typically 30-40 ppm) |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Dynamic NMR Spectroscopy in the Study of Internal Rotation Barriers (e.g., Hindered Rotation of Dimethylamino Groups)

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates of intramolecular processes that occur on the NMR timescale, such as the hindered rotation around the C-N bonds of the dimethylamino groups in this compound. montana.edu

At low temperatures, the rotation around the C-N bond is slow, and the two methyl groups of a dimethylamino substituent are in different chemical environments (one is cis and the other is trans to the pyrimidine ring). This would result in two separate signals for the methyl protons in the ¹H NMR spectrum. As the temperature increases, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the two signals broaden and merge into a single, broad peak. At higher temperatures, the rotation becomes so fast on the NMR timescale that the two methyl groups become effectively equivalent, and a single sharp singlet is observed. montana.edu

The energy barrier to this rotation can be calculated from the coalescence temperature and the chemical shift difference between the two signals at low temperature. nih.gov This barrier provides valuable information about the electronic and steric effects influencing the C-N bond character. The partial double bond character of the C-N bond, due to resonance between the nitrogen lone pair and the pyrimidine ring, is the primary reason for the restricted rotation. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. sapub.org

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. This peak confirms the molecular formula of the compound. nist.gov

The fragmentation pattern provides clues about the structure. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the pyrimidine ring and the loss of substituents. sapub.orgresearchgate.net For this compound, characteristic fragment ions could arise from the loss of a methyl group (M-15), a dimethylamino group (M-44), or other fragments resulting from the breakdown of the pyrimidine ring. docbrown.info The analysis of these fragments helps to piece together the structure of the original molecule.

A table of expected major fragments is provided below.

| Fragment Ion | m/z Value | Possible Structure |

| Molecular Ion (M⁺) | Calculated from formula | [C₈H₁₄N₄]⁺ |

| M - CH₃ | M - 15 | Loss of a methyl group |

| M - N(CH₃)₂ | M - 44 | Loss of a dimethylamino group |

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic methyl groups would appear in the region of 3100-2800 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations of the dimethylamino groups would also be present in the fingerprint region, typically between 1350 and 1000 cm⁻¹. scirp.orgnist.govnist.gov

A summary of the expected IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=N, C=C (Pyrimidine ring) | Stretching | 1600-1400 |

| C-N (Dimethylamino) | Stretching | 1350-1000 |

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.comjhu.edu This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure of this compound.

The crystal structure would reveal the planarity of the pyrimidine ring and the geometry of the dimethylamino groups relative to the ring. It would also provide precise measurements of the C-N bond lengths, which can further inform on the degree of double bond character and the rotational barriers discussed in the dynamic NMR section. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, single crystal X-ray diffraction elucidates how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. nih.govmdpi.com

For this compound, potential intermolecular interactions include:

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···N or C-H···π hydrogen bonds may be present, influencing the crystal packing. nih.gov

π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are significant in stabilizing the crystal structure. scirp.orgnih.gov

The analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its behavior in different environments. epa.gov

Photophysical Characterization for Excited State Properties

The study of the excited state properties of this compound and related systems is crucial for understanding their behavior upon photoexcitation. These properties are primarily dictated by the electron-donating dimethylamino groups attached to the pyrimidine core, which significantly influence the electronic transitions and subsequent de-excitation pathways.

A notable characteristic of these compounds is their solvent-dependent fluorescence, a phenomenon known as solvatochromism. The emission of a dimethylamino-substituted pyrimidine derivative in various solvents demonstrates a significant bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases. For instance, the emission maximum shifts from 422 nm in heptane (B126788) to 562 nm in dichloromethane. researchgate.net This positive solvatochromism indicates a more polar excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules. researchgate.net Such a large shift in emission, coupled with substantial Stokes shifts (the difference between the absorption and emission maxima), points to a significant redistribution of electron density upon excitation, often indicative of a twisted intramolecular charge transfer (TICT) state. researchgate.net

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also sensitive to the solvent environment. For some dimethylamino-substituted pyrimidine derivatives, the quantum yields are moderate, ranging from 0.10 to 0.26 in various solvents, which suggests the presence of competing non-radiative decay pathways. researchgate.net The presence of freely rotating groups, such as peripheral aryl rings, can contribute to these non-radiative deactivations. researchgate.net

The table below presents photophysical data for a dimethylacridan substituted pyrimidine derivative, illustrating the impact of solvent polarity on its excited state properties.

| Solvent | λabs [nm] | λem [nm] | Stokes Shift [cm-1] | Φf | τ [ns] |

| Heptane | 372 | 422 | 3300 | 0.11 | 4.07 |

| Toluene | 372 | 474 | 5800 | 0.15 | 1.56 (0.20), 9.56 (0.80) |

| 1,4-Dioxane | 373 | 500 | 6800 | 0.26 | 0.25 (0.61), 1.00 (0.37), 5.13 (0.02) |

| THF | 372 | 535 | 8200 | 0.10 | 1.82 (0.13), 12.32 (0.87) |

| Dichloromethane | 372 | 562 | 9100 | 0.24 | 17.95 |

| Data sourced from a study on a dimethylacridan substituted pyrimidine derivative. researchgate.net The lifetimes (τ) may show multiple components with their pre-exponential factors in parentheses. |

Protonation of the pyrimidine ring can dramatically alter the photophysical properties. For instance, in some pyrimidine-derived α-amino acids, changing the pH from 7 to 1 leads to a significant quenching of fluorescence, effectively "turning off" the emission. nih.gov This is often accompanied by changes in the absorption spectrum, such as the appearance of new bands. nih.gov This acidochromic behavior is attributed to the protonation of the nitrogen atoms in the pyrimidine ring, which alters the electronic structure and the energy levels of the excited states. nih.govmdpi.com

Furthermore, the introduction of different substituents on the pyrimidine ring allows for the fine-tuning of its excited state properties. nih.govnih.gov Electron-donating groups, in general, tend to extend the excited-state lifetimes. nih.gov The nature of these substituents, whether they are simple alkylamino groups or more complex aryl moieties, plays a critical role in determining the intramolecular charge transfer (ICT) character of the excited state. spectroscopyonline.comnih.gov This, in turn, influences the fluorescence quantum yield and the excited-state lifetime. nih.govnih.gov Theoretical calculations often complement experimental findings to provide a deeper understanding of the excited state dynamics, including the potential for processes like excited state intramolecular proton transfer (ESIPT) or the formation of TICT states. spectroscopyonline.com

Computational Chemistry and Theoretical Modeling of 2,4 Bis Dimethylamino Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetic properties of molecules. nih.gov For 2,4-bis(dimethylamino)pyrimidine, DFT calculations can predict its three-dimensional geometry, electron distribution, and reactivity.

Research Findings: DFT studies on related pyrimidine (B1678525) derivatives, such as 2-acylamino- and 2,4-bis(acylamino)pyrimidines, have been conducted to understand intermolecular interactions and conformational preferences. nih.gov For 2-amino-4,6-dimethyl pyrimidine, DFT calculations using the B3LYP method with various basis sets have successfully predicted optimized geometrical parameters and vibrational frequencies that show good agreement with experimental data. nih.gov Similar methodologies are applied to this compound to understand its fundamental properties.

The calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides insights into the molecule's excitability and its ability to participate in charge transfer interactions.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the oxygen or nitrogen atoms of the substituent groups are often identified as key sites for interaction. mdpi.com

Note: The values in this table are representative and would be determined with specific DFT calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein target. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates.

Research Findings: While specific docking studies for this compound are not extensively published, research on analogous pyrimidine derivatives provides a framework for its potential interactions. For instance, various pyrimidine derivatives have been docked into the active sites of protein kinases, such as Cyclin-Dependent Kinases (CDKs), to predict their inhibitory potential. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds between the pyrimidine ring's nitrogen atoms and amino acid residues in the protein's active site, as well as π-π stacking interactions. nih.govresearchgate.net

A study on pyrimidine-4-carboxamide (B1289416) derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) showed that a dimethylamine (B145610) substituent could increase activity, suggesting favorable binding within the enzyme's pocket. nih.govacs.org For this compound, docking simulations would be employed to screen a variety of biological targets. The process involves preparing the 3D structure of the ligand and the target protein, defining a binding site, and then using a scoring function to rank the different binding poses based on their predicted binding energy.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Predicted affinity of the ligand for the target protein. |

| Interacting Residues | Lys89, Asp145, Phe80 | Key amino acids in the binding site involved in interactions. |

| Hydrogen Bonds | N1 of pyrimidine with Lys89 backbone NH | Specific hydrogen bond interactions stabilizing the complex. |

| N3 of pyrimidine with Asp145 side chain |

Note: This table represents a hypothetical outcome of a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of a molecule and the stability of its interactions with a biological target. nih.gov

Research Findings: MD simulations have been used to study the stability of complexes between pyrimidine derivatives and their protein targets. nih.govpeerj.com For example, simulations of pyrrolopyrimidine derivatives bound to Bruton's tyrosine kinase (BTK) have been used to assess the stability of the ligand in the binding site over several nanoseconds. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over time suggests that the ligand remains in its binding pose and the complex is stable. nih.gov

For this compound, MD simulations could be performed on the isolated molecule in a solvent to study its conformational flexibility, particularly the rotation of the dimethylamino groups. When docked into a target protein, MD simulations can refine the binding pose obtained from docking and provide insights into the dynamic nature of the interactions. The simulation can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of the binding free energy.

Note: This table illustrates typical data obtained from an MD simulation analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the efficacy of novel compounds and guide the design of more potent molecules. humanjournals.com

Research Findings: QSAR studies are prevalent for various classes of pyrimidine derivatives. nih.govhumanjournals.com These studies typically involve a dataset of compounds with known biological activities, for which a range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated. mdpi.com Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that correlates the descriptors with the activity. nih.govmdpi.com

For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as anticancer or antimicrobial efficacy. The model would be validated using internal and external validation techniques to ensure its predictive power. The interpretation of the selected descriptors in the final QSAR model can provide valuable insights into the structural requirements for the desired biological activity. nih.gov

Table 4: Example of Descriptors in a QSAR Model for Pyrimidine Derivatives

| Descriptor | Type | Correlation with Activity | Interpretation |

|---|---|---|---|

| LogP | Physicochemical | Positive | Higher lipophilicity may enhance membrane permeability. |

| Molecular Weight | Steric | Negative | Increased size may lead to steric hindrance at the binding site. |

| Number of H-bond Donors | Electronic | Positive | Hydrogen bond donors are important for target interaction. |

Note: This table exemplifies the kind of information a QSAR study can provide.

Medicinal Chemistry and Biological Activity Research on 2,4 Bis Dimethylamino Pyrimidine Analogues

Rational Design Principles for Pyrimidine-Based Bioactive Compounds

The rational design of pyrimidine-based bioactive compounds leverages an understanding of the target's structure and the molecule's potential interactions. nih.gov This approach often involves molecular hybridization, where pharmacophoric groups from different known active molecules are combined onto a single pyrimidine (B1678525) scaffold to create novel compounds with potentially enhanced or dual activities. nih.govnih.gov For instance, incorporating a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) residue, known for its affinity for serotonin (B10506) receptors, into a pyrimidine structure is a strategy to develop dual-acting ligands. nih.gov

In Vitro and In Vivo Biological Evaluation Strategies

The biological evaluation of novel pyrimidine derivatives typically begins with a series of in vitro assays to determine their activity against specific molecular targets or cell lines. nih.govrsc.org For antimicrobial screening, compounds are tested against a panel of clinically relevant bacterial and fungal strains to determine their minimum inhibitory concentration (MIC). nih.govnih.gov Similarly, anticancer activity is often initially assessed through proliferation assays against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI). researchgate.netnih.gov These assays provide crucial data on the compound's potency and spectrum of activity. nih.gov

Promising compounds identified from in vitro studies are then advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole organism. nih.gov For example, a pyrimidine derivative showing potent in vitro osteogenic potential was further validated in an in vivo fracture defect model to confirm its bone formation rate. nih.gov These in vivo studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME), which are critical factors for its potential as a therapeutic agent. juniperpublishers.com

Structure-Activity Relationship (SAR) Investigations of 2,4-Bis(dimethylamino)pyrimidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For this compound derivatives, these investigations focus on understanding the impact of various substituents on their potency and selectivity, ultimately guiding the optimization of lead compounds. juniperpublishers.comresearchgate.netnih.gov

Influence of Substituent Modification on Biological Potency and Selectivity

The biological potency and selectivity of 2,4-disubstituted pyrimidine derivatives are significantly influenced by the nature and position of the substituents on the pyrimidine core and any attached aryl rings. nih.govresearchgate.net Research has consistently shown that even minor modifications can lead to substantial changes in activity.

For example, in a series of 2,4-diaminopyrido[3,2-d]pyrimidine analogues, N9-methylation generally led to highly potent compounds with GI50 values in the nanomolar range against various tumor cell lines, whereas the corresponding N9-H and S9-bridged analogues were less potent. nih.gov Similarly, in another study on betulinic acid derivatives, the introduction of an electron-donating group, such as a methoxy (B1213986) or dimethylamino group, on a phenyl ring attached to the core structure resulted in enhanced anti-HIV activity compared to electron-withdrawing groups like chloro or nitro. nih.gov

The position of the substituent is also critical. For instance, in a series of anticancer pyrimidine derivatives, a 4-chlorophenyl substitution on the pyrimidine nucleus was found to enhance its anti-cancer effectiveness. gsconlinepress.com The introduction of a bulky substituent on an aromatic ring has also been shown to increase the growth inhibition potential of certain pyrimidine compounds against human tumor cell lines. researchgate.net

Interactive Table: Influence of Substituent Modification on Biological Activity

| Core Scaffold | Substituent Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| 2,4-diaminopyrido[3,2-d]pyrimidine | N9-methylation | Increased antitumor potency (nM range) | nih.gov |

| Betulinic acid derivative | 4-methoxy or 4-dimethylamino on phenyl ring | Enhanced anti-HIV activity | nih.gov |

| Pyrimidine | 4-chlorophenyl substitution | Enhanced anti-cancer effectiveness | gsconlinepress.com |

Identification of Key Pharmacophoric Features and Lead Optimization

Through extensive SAR studies, key pharmacophoric features necessary for the biological activity of this compound analogues have been identified. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The pyrimidine ring itself often serves as a central scaffold. juniperpublishers.comnih.gov

For many biologically active pyrimidine derivatives, the presence of specific functional groups at defined positions is crucial. For instance, a free amino group at the 2-position of the pyrimidine ring has been identified as a key feature for potent bone anabolic agents. nih.gov In the context of HIV inhibitors derived from betulinic acid, a cinnamic acid-related moiety and a piperazine (B1678402) group integrated with the core structure were identified as "privileged fragments" that significantly increased antiviral activity. nih.gov

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net This is guided by the SAR data. For example, after identifying an initial lead compound, further structural optimization of the 2-amino pyrimidine basic core led to a derivative with significantly enhanced osteoanabolic efficacy at a much lower concentration. nih.gov Similarly, saturation of a double bond in a cinnamate (B1238496) fragment of an anti-HIV compound resulted in a derivative with equivalent activity, demonstrating that this part of the molecule could be modified without loss of potency. nih.gov

Diverse Biological Activities and Underlying Molecular Mechanisms

Analogues of this compound have been investigated for a variety of biological activities, with a significant focus on their potential as antimicrobial agents. The underlying molecular mechanisms for these activities often involve the inhibition of essential enzymes in pathogenic microorganisms.

Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal) and Enzyme Inhibition Mechanisms (e.g., Dihydrofolate Reductase)

Numerous studies have reported the antimicrobial properties of pyrimidine derivatives. For instance, a series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles displayed marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov Another study on a specific derivative, 6-chloro-2,4-diaminopyrimidine, showed low to moderate antibacterial and antifungal activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net Furthermore, certain 2-thiazolylimino-5-arylidene-4-thiazolidinones, which can be considered related structures, were found to be very potent against Gram-positive microorganisms. nih.gov

A primary molecular target for many antimicrobial pyrimidine derivatives is dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway. nih.govmdpi.com This pathway is essential for the synthesis of nucleic acids and some amino acids. mdpi.com By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death. acs.org The effectiveness of DHFR inhibitors like trimethoprim (B1683648) is well-established. nih.govmdpi.com

Research has shown that various 2,4-diaminopyrimidine (B92962) derivatives are potent inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.govnih.gov For example, 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines were synthesized and shown to be effective DHFR inhibitors. drugbank.com The selectivity of these inhibitors for the pathogenic DHFR over the human enzyme is a critical factor in their therapeutic potential. nih.gov

Interactive Table: Antimicrobial Activity and DHFR Inhibition of Pyrimidine Analogues

| Compound/Derivative Class | Antimicrobial Activity | Target Organism(s) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Antibacterial | Gram-positive bacteria | Not specified | nih.gov |

| 6-chloro-2,4-diaminopyrimidine | Antibacterial, Antifungal | S. aureus, E. coli, C. albicans | Not specified | researchgate.net |

| 2,4-diaminopyrido[3,2-d]pyrimidine analogues | Antiprotozoal, Antitumor | P. carinii, T. gondii | DHFR inhibition | nih.gov |

| 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines | Antimicrobial | Opportunistic pathogens | DHFR inhibition | drugbank.com |

Anticancer Potential and Target-Specific Inhibition

Analogues of this compound have emerged as a significant scaffold in medicinal chemistry for the development of novel anticancer agents. Their therapeutic potential stems from their ability to inhibit various key targets involved in cancer cell proliferation, survival, and metastasis. Researchers have extensively explored derivatives of the 2,4-diaminopyrimidine core for their inhibitory activity against several critical cancer-related targets, including cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), tubulin polymerization, and epidermal growth factor receptor (EGFR) kinases.

Cyclin-Dependent Kinases (CDKs) Inhibition: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. CDKs are key regulators of the cell cycle, and their inhibition presents a promising strategy for cancer therapy. Several 2,4-diaminopyrimidine analogues have been identified as potent CDK inhibitors. For instance, a series of 2,4,5-trisubstituted pyrimidines have been developed as potent CDK9 inhibitors. While initial compounds showed promise, achieving high selectivity for CDK9 over other kinases like CDK2 remained a challenge. cardiff.ac.uk Further structural modifications, such as the introduction of bulky disubstituted anilines, led to improved selectivity, with some compounds showing a 30-fold preference for CDK9. cardiff.ac.uk Another study identified 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as highly active CDK9 inhibitors. One of the most selective compounds from this series, 12u, demonstrated an IC50 of 7 nM for CDK9 and was over 80-fold more selective for CDK9 compared to CDK2. This compound was found to reduce the levels of the anti-apoptotic protein Mcl-1 and induce apoptosis in cancer cells. acs.org

p21-Activated Kinase 4 (PAK4) Inhibition: PAK4 is another kinase implicated in cancer progression, influencing cell migration, proliferation, and survival. Novel 2,4-diaminopyrimidine derivatives have been discovered as potent PAK4 inhibitors. In one study, compounds A2, B6, and B8 showed significant inhibitory activities against PAK4 with IC50 values of 18.4, 5.9, and 20.4 nM, respectively. nih.gov Compound B6, in particular, exhibited the highest potency in a cellular assay against A549 lung cancer cells with an IC50 of 2.533 μM and demonstrated a favorable binding mode in molecular docking studies, highlighting its potential for further development. nih.gov

Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division, and agents that interfere with tubulin polymerization are effective anticancer drugs. Analogues of this compound have been investigated for their ability to inhibit tubulin polymerization. This class of compounds represents a new family of tubulin polymerization inhibitors with significant antiproliferative activity.

Epidermal Growth Factor Receptor (EGFR) Kinases Inhibition: The EGFR signaling pathway is frequently overactive in various cancers, making it a prime target for therapy. Pyrimidine-based derivatives have been instrumental in the development of EGFR tyrosine kinase inhibitors (TKIs). Pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR-TK inhibitors. Notably, compounds 15 and 16 from one study exhibited broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines, with GI50 values ranging from 0.018 to 9.98 μM. rsc.org These compounds also showed significant enzymatic inhibition of EGFR tyrosine kinase, with IC50 values of 0.135 and 0.034 μM for compounds 15 and 16, respectively. rsc.org

Targeting GTSE1: Recent research has also explored other novel targets for pyrimidine-based anticancer agents. A series of pyrimidine-2,4-diamine analogues were found to exert their anticancer effects by targeting G2 and S-phase expressed 1 (GTSE1), a protein overexpressed in several cancers. The active compound Y18 from this series significantly inhibited cancer cell proliferation by inducing cell cycle arrest and senescence. It also demonstrated in vivo efficacy with minimal side effects and possessed a reasonable oral bioavailability of 16.27%. nih.gov

Table 1: Anticancer Activity of 2,4-Diaminopyrimidine Analogues

| Compound ID | Target | Activity (IC50/GI50) | Cell Line | Reference |

|---|---|---|---|---|

| 12u | CDK9 | 7 nM | - | acs.org |

| A2 | PAK4 | 18.4 nM | - | nih.gov |

| B6 | PAK4 | 5.9 nM | A549 | nih.gov |

| B8 | PAK4 | 20.4 nM | - | nih.gov |

| 15 | EGFR-TK | 0.135 µM (enzymatic) | NCI-60 panel | rsc.org |

| 16 | EGFR-TK | 0.034 µM (enzymatic) | NCI-60 panel | rsc.org |

| Y18 | GTSE1 | - | HCT116, A549 | nih.gov |

Antiviral Properties and Inhibition of Viral Replication Pathways

The structural versatility of the pyrimidine scaffold has also been leveraged in the search for novel antiviral agents. Analogues of this compound have demonstrated promising activity against a range of viruses by inhibiting various stages of the viral life cycle.

Dengue Virus Inhibition: The Dengue virus (DENV) is a major global health threat. Through high-throughput screening, a 2,4-diaminoquinazoline derivative, 4a, was identified as a potent inhibitor of DENV-2 replication with an EC50 of 0.15 μM. nih.gov This discovery led to the synthesis and evaluation of a series of related analogues. Among these, compound 4o emerged as a highly potent antiviral agent, displaying an EC50 of 2.8 nM and a selectivity index greater than 1000, along with an excellent pharmacokinetic profile. nih.gov

Coronavirus Inhibition: The emergence of pathogenic coronaviruses has highlighted the urgent need for effective antiviral therapies. Pyrimidine derivatives have shown potential in this area. For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) analogues have demonstrated intriguing antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43 without showing cellular toxicity. nih.gov Furthermore, in the context of SARS-CoV-2, it has been found that pyrimidine biosynthesis inhibitors can act synergistically with antiviral nucleoside analogues to block viral infection both in vitro and in vivo. nih.gov This suggests a potential clinical strategy for enhancing the efficacy of existing antiviral treatments.

Table 2: Antiviral Activity of 2,4-Diaminopyrimidine Analogues

| Compound ID | Virus | Activity (EC50) | Reference |

|---|---|---|---|

| 4a | Dengue Virus (DENV-2) | 0.15 µM | nih.gov |

| 4o | Dengue Virus (DENV-2) | 2.8 nM | nih.gov |

Anti-inflammatory Efficacy

The pyrimidine core is a key feature in several established anti-inflammatory drugs, and research continues to explore new derivatives with improved efficacy and safety profiles. The anti-inflammatory effects of pyrimidine analogues are often attributed to their ability to inhibit key inflammatory mediators. nih.gov

Cyclooxygenase (COX) Inhibition: A primary mechanism of action for many anti-inflammatory pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Several studies have reported the synthesis and evaluation of pyrimidine derivatives as COX inhibitors. For example, a study on pyrimidine derivatives L1 and L2 showed they exhibited greater selectivity for COX-2 over COX-1, making them promising candidates for development as selective anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com Another study of pyrimidin-4-yl-benzimidazole/pyrazole analogues identified compound 2a as a potent COX-2 inhibitor with an IC50 of 3.5 μM. tandfonline.com Pyrrolo[2,3-d]pyrimidine analogues have also shown significant inhibition of COX-2 activity in rat paw edema models. nih.gov

Table 3: Anti-inflammatory Activity of Pyrimidine Analogues

| Compound Class/ID | Target | Activity (IC50) | Model | Reference |

|---|---|---|---|---|

| Pyrimidine derivatives (L1, L2) | COX-2 | - | In vitro | mdpi.com |

| 2a (pyrimidin-4-yl-benzimidazole/pyrazole) | COX-2 | 3.5 µM | In vitro | tandfonline.com |

| Pyrrolo[2,3-d]pyrimidines (18-21) | COX-2 | Significant inhibition | Rat paw edema | nih.gov |

Immunomodulatory Effects and Receptor Signaling Cascade Inhibition (e.g., IgE/IgG Receptor, Syk Kinase)

Analogues of 2,4-diaminopyrimidine have been identified as potent modulators of immune responses, particularly through the inhibition of key signaling molecules in immune cells. Their ability to interfere with receptor signaling cascades makes them attractive candidates for the treatment of autoimmune diseases and allergic reactions.

Inhibition of IgE/IgG Receptor Signaling and Syk Kinase: A significant breakthrough in this area was the development of 2,4-diaminopyrimidine compounds that target the signaling pathways mediated by the high-affinity IgE receptor (FcεRI) and IgG receptors (FcγR). nih.gov The activation of these receptors on mast cells, basophils, and other immune cells is a central event in allergic and inflammatory responses.

Research has shown that the mechanism of action of these compounds is the inhibition of spleen tyrosine kinase (Syk), a critical downstream signaling molecule for both FcεRI and FcγR. nih.gov By inhibiting Syk, these compounds act as upstream inhibitors of mast cell degranulation and the activation of various immune cells, including monocytes, macrophages, and B lymphocytes. nih.gov

One notable example is compound 22 (R406), a potent 2,4-diaminopyrimidine derivative that effectively inhibits both IgE- and IgG-mediated activation of Fc receptors. nih.gov The development of such Syk inhibitors with a 2,4-diaminopyrimidine-5-carboxamide (B3032972) scaffold has demonstrated excellent potency and kinase selectivity. nih.gov The biological activity of these compounds suggests their potential therapeutic application in a wide range of autoimmune disorders and hematological malignancies. nih.gov

Table 4: Immunomodulatory Activity of 2,4-Diaminopyrimidine Analogues

| Compound Class/ID | Target | Mechanism of Action | Therapeutic Potential | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidine-5-carboxamides | Syk Kinase | Inhibition of IgE/IgG receptor signaling | Autoimmune diseases, Allergic reactions | nih.govnih.gov |

| R406 (Compound 22) | Syk Kinase | Upstream inhibitor of mast cell degranulation | Autoimmune maladies, Hematological malignancies | nih.gov |

Enzyme Inhibitory Activities (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), β-Secretase 1 (BACE-1))

The diverse biological activities of this compound analogues extend to the inhibition of specific enzymes implicated in various pathological conditions, including neurological disorders.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition: NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD is a potential therapeutic strategy for various conditions. While there are reports of NAPE-PLD activators, the discovery of potent and selective inhibitors has been a focus of research. nih.gov Although a quinazoline (B50416) sulfonamide derivative, ARN19874, was identified as a NAPE-PLD inhibitor, its potency was moderate. nih.gov More recent efforts have focused on other chemical scaffolds to develop more effective inhibitors.

β-Secretase 1 (BACE-1) Inhibition: BACE-1 is a primary therapeutic target for Alzheimer's disease, as it is one of the enzymes responsible for the production of amyloid-β peptides, which form the characteristic plaques in the brains of Alzheimer's patients. nih.govrsc.org The development of small-molecule BACE-1 inhibitors that can cross the blood-brain barrier is a major goal in Alzheimer's research.

A series of 2,4,6-substituted pyrimidine derivatives have been designed and evaluated as BACE-1 inhibitors. nih.gov In one study, compound 2.13A, which features a m-benzyloxy and o,p-dichloro substitution pattern, was identified as the most potent inhibitor with an IC50 of 6.92 μM. nih.gov Isophthalic acid derivatives incorporating imidazol and indolyl groups have also been developed as potent BACE-1 inhibitors, with some analogues demonstrating low nanomolar potency in in vitro assays. nih.gov

Interaction with Nucleic Acid Structures (e.g., DNA Triplex and Quadruplex Ligands)

The ability of small molecules to bind to specific nucleic acid structures, such as triplex and quadruplex DNA, offers a novel approach for regulating gene expression and developing new diagnostic and therapeutic tools. Pyrimidine-based structures have been explored for their potential in this area.

DNA Triplex Formation: DNA triplexes are formed when a third strand of DNA binds in the major groove of a DNA duplex. This can be used to target specific gene sequences. Modified pyrimidine nucleosides have been shown to enhance the stability of these triplex structures. For example, oligonucleotides containing 5-dimethylaminopropargyl deoxyuridine (DMAPdU) in place of thymidine (B127349) have been shown to increase the stability of intermolecular triple helices. nih.gov While the stabilization is slightly less than that observed with analogues bearing a positive charge, DMAPdU has the advantage of not requiring a protecting group during oligonucleotide synthesis, making it compatible with other modifications. nih.gov

More recently, bis-pyrimidine clamps have been developed for triplex formation to target specific sequences, such as those found in the SARS-CoV-2 genome. nih.gov These clamps, which can incorporate modifications like 2'-sugar and 5-methylpyrimidine (B16526) substitutions, have been shown to form stable parallel triplexes with polypurine targets. Their ability to effectively detect synthetic DNA targets in a thermal lateral flow sensing device highlights their potential as biosensing probes. nih.gov

Additionally, hybrid 4,6-dihydrazone pyrimidine derivatives have been synthesized and shown to bind to DNA through groove binding and partial intercalation. mdpi.com This interaction with DNA contributes to their observed antitumor activity.

Other Emerging Biological Applications (e.g., Antimalarial, Antitubercular)

The broad biological activity of 2,4-diaminopyrimidine analogues has led to their investigation in other therapeutic areas, particularly in the treatment of infectious diseases like malaria and tuberculosis.

Antimalarial Activity: Malaria remains a significant global health problem, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. The 2,4-diaminopyrimidine scaffold is found in the established antimalarial drug pyrimethamine, which inhibits dihydrofolate reductase (DHFR). A series of 2,4-diaminopyrimidines have been identified from high-throughput screening and further optimized. nih.gov In one study, compounds 5n and 5m were identified as sub-micromolar inhibitors of Plasmodium falciparum, with activity equivalent to chloroquine. nih.gov Another study reported that out of 12 synthesized 2,4- and 4,6-diaminopyrimidines, 7 showed reasonable antimalarial activity, with one compound having a sub-micromolar IC50. scispace.combenthamdirect.com

Antitubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis, is another major infectious disease. The 2,4-diaminopyrimidine core is a classical inhibitor of DHFR, an important target in anti-TB drug development. researchgate.net Researchers have designed and synthesized 2,4-diaminopyrimidine derivatives with the aim of developing more effective antitubercular agents. In one such study, compound 16l showed good anti-TB activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against M. tuberculosis H37Ra and demonstrated significant selectivity over mammalian cells. researchgate.netnih.gov The rational design of analogues of P218, a 2,4-diaminopyrimidine initially developed for malaria, has also yielded potent inhibitors of DHFR from nontuberculous mycobacteria such as M. avium and M. abscessus. nih.gov

Table 5: Antimalarial and Antitubercular Activity of 2,4-Diaminopyrimidine Analogues

| Compound ID/Class | Disease | Target | Activity | Reference |

|---|---|---|---|---|

| 5n, 5m | Malaria | Not specified | Sub-micromolar IC50 | nih.gov |

| 2,4-Diaminopyrimidines | Malaria | DHFR | Sub-micromolar IC50 (for one compound) | scispace.combenthamdirect.com |

| 16l | Tuberculosis | DHFR | MIC = 6.25 µg/mL | researchgate.netnih.gov |

| P218 analogues | Nontuberculous mycobacterial infections | DHFR | Potent inhibition | nih.gov |

Applications in Materials Science and Chemical Sensing

Development of Pyrimidine-Based Optoelectronic Materials

Pyrimidine (B1678525) derivatives are increasingly utilized in the creation of organic (opto)electronic materials. researchgate.netresearchgate.net The pyrimidine ring's electron-deficient character makes it an effective electron acceptor, a crucial feature for constructing materials with tailored electronic properties. researchgate.netresearchgate.net This has led to their incorporation into a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

Tunable Emissive Properties through Molecular Design

A key advantage of pyrimidine-based materials is the ability to fine-tune their emissive properties through strategic molecular design. By attaching various electron-donating groups to the pyrimidine core, researchers can modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This "push-pull" architecture, where the pyrimidine acts as the electron-accepting 'pull' and substituents like dimethylamino groups act as the 'push', can induce intramolecular charge transfer (ICT) upon photoexcitation. This process is fundamental to the fluorescence and phosphorescence characteristics of these materials.

The electron-deficient nature of the pyrimidine system can be further enhanced or modified by incorporating other heterocyclic structures, such as a triazole ring to form a chesci.comnih.govnih.govtriazolo[1,5-a]pyrimidine (TAP) system. researchgate.net This modification can influence the luminescence properties of the resulting donor-acceptor molecules. researchgate.net The design of pyrimidine-based compounds, often connected to a donor unit through a conjugated π-spacer like a phenylene group, has been a successful strategy in developing emitters with specific photophysical characteristics. researchgate.net

Applications in Organic Electronics and Photonics

The inherent properties of pyrimidine derivatives make them suitable for several roles within organic electronic and photonic devices. Their strong electron affinity and good charge transport characteristics have led to their use as:

Fluorescent and Phosphorescent Emitters: Pyrimidine-based compounds are integral to the emissive layer of OLEDs. researchgate.net They can be designed to emit light across the visible spectrum.

Host Materials: In some OLED architectures, pyrimidine derivatives serve as the host material for phosphorescent guest emitters. researchgate.net

Electron Transporting Materials (ETMs): The electron-deficient nature of the pyrimidine core facilitates the transport of electrons, making these compounds suitable for the electron transport layer in OLEDs and other organic electronic devices. researchgate.net

The versatility of pyrimidine chemistry allows for the creation of materials with high luminous efficiency and good electrical and optical properties, making them a significant area of research for next-generation displays and lighting. researchgate.net

Design of Fluorescent Probes and Chemical Sensors (e.g., pH Sensors)

The sensitivity of the electronic structure of pyrimidine derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and chemical sensors. researchgate.net Changes in factors such as pH, solvent polarity, or the presence of specific analytes can lead to measurable changes in their fluorescence intensity or emission wavelength.

For instance, the protonation of the nitrogen atoms in the pyrimidine ring or the amino substituents can significantly alter the intramolecular charge transfer characteristics, leading to a change in the fluorescence output. This principle is utilized in the design of pH sensors. In acidic conditions, the addition of protons to a solution containing certain pyrimidine-based azo dyes can cause a shift in the buffer region to lower pH values, indicating a complexation reaction that releases protons. chesci.com This pH-dependent behavior is a hallmark of their potential as sensory materials.

Furthermore, pyrimidine derivatives can be incorporated into more complex sensor designs. For example, they can be linked to other fluorophores like BODIPY (boron-dipyrromethene) to create bifunctional probes for applications such as cancer cell imaging. nih.gov The pyrimidine unit can act as a therapeutic group while the BODIPY provides the fluorescent signal. nih.gov The development of pyrimidine-based functional fluorescent organic nanoparticles has also been reported for the selective detection of microorganisms like Pseudomonas aeruginosa. rsc.org

Role in Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic molecules and inorganic frameworks, often resulting in materials with novel functionalities. Pyrimidine derivatives, including 2,4-Bis(dimethylamino)pyrimidine, can be incorporated into these hybrid structures. The nitrogen atoms in the pyrimidine ring and the amino groups can act as coordination sites for metal ions, linking the organic component to an inorganic network.

These hybrid materials can exhibit a wide range of structures, from discrete molecules to one-, two-, or three-dimensional coordination polymers. nih.govrsc.org For example, hybrid compounds have been synthesized by combining pyridinium (B92312) cations with metal-halide anions like tetrachloridocobaltate(II) or tetrachloridozincate(II), forming three-dimensional networks through hydrogen bonding. nih.gov Similarly, lead bromide has been used to create hybrid materials with pyridine-hydrazone blocks, where the resulting structure (from discrete molecules to 2D networks) depends on the coordination mode of the organic ligand. rsc.org The formation of these materials is often driven by hydrogen bonding between the organic cations and the inorganic anions. nih.govcolab.ws

Chelation and Complex Formation with Metal Ions for Specific Applications

The nitrogen atoms of the pyrimidine ring and its substituents are effective coordination sites, enabling this compound and related compounds to act as ligands that can chelate or form complexes with a variety of metal ions. chesci.com This property is fundamental to many of their applications in materials science and sensing.

The formation of stable complexes with transition metals such as Cu(II), Co(II), and Ni(II) has been studied extensively. chesci.com These pyrimidine-based ligands can coordinate to metal ions in a bidentate, tridentate, or even tetradentate fashion. chesci.com The stability of the resulting metal complexes is a key factor in their potential applications, which include catalysis and mimicking biological processes. chesci.com For example, the chelation of metal ions by pyrimidine-containing azo dyes has been shown to be dependent on the nature of the metal ion and the stability of the resulting chelate ring. chesci.com

The ability to form complexes also underpins their use in chemical sensing, where the selective binding of a metal ion can trigger a fluorescent or colorimetric response. The coordination can alter the electronic properties of the pyrimidine system, leading to a detectable signal. This principle is not only used for sensing but also for the construction of more complex materials like dinuclear silver(I) complexes where a pyrimidine-thiolate ligand acts as both a bridging and a chelating ligand. nih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Future synthetic efforts will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for producing 2,4-bis(dimethylamino)pyrimidine and its analogs. While traditional methods exist, there is a growing need for sustainable practices.

Key research directions include:

Catalyst-Free and Solvent-Free Reactions: Developing synthetic protocols that eliminate the need for catalysts and hazardous solvents is a major goal. For instance, methods involving the fusion of reagents like 2-amino-4,6-dichloropyrimidine (B145751) with various amines under solvent-free conditions have shown promise for other diaminopyrimidines. mdpi.comnih.gov

Multicomponent Reactions: Adapting multicomponent syntheses, which combine several reactants in a single step, could streamline the production of complex 2,4-diaminopyrimidine (B92962) derivatives. nih.gov This approach offers advantages in terms of atom economy and reduced waste.

Green Catalysts: The use of renewable and heterogeneous catalysts, such as chitosan, presents an eco-friendly alternative for synthesizing 2-aminopyrimidine (B69317) derivatives. rsc.org

Modern Coupling Techniques: Advanced cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig provide flexible and powerful tools for creating structurally diverse pyrimidine (B1678525) derivatives, allowing for precise modifications to the core structure. researchgate.net

A comparison of traditional versus emerging synthetic strategies highlights the push towards sustainability.

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Catalyst | Often requires heavy metal catalysts (e.g., Palladium). nih.gov | Explores catalyst-free conditions or green catalysts like chitosan. mdpi.comrsc.org |

| Solvents | Typically relies on volatile organic solvents. mdpi.com | Aims for solvent-free reactions or use of benign solvents like water. mdpi.comgoogle.com |

| Efficiency | May involve multiple steps with purification at each stage. | Focuses on one-pot, multicomponent reactions to improve efficiency. nih.gov |

| Waste | Can generate significant chemical waste. | Emphasizes atom economy and recyclability of catalysts. rsc.org |

In-Depth Mechanistic Elucidation of Biological Activities and Off-Target Effects

While many 2,4-diaminopyrimidine derivatives show potent biological activity, a deeper understanding of their mechanisms of action is crucial. Future research must focus on precisely how these compounds interact with their intended biological targets and what unintended interactions, or off-target effects, may occur. youtube.com

Areas for investigation include:

Target Deconvolution: Identifying the specific enzymes, receptors, or cellular pathways that are modulated by this compound and its analogs is a primary goal. For example, various derivatives have been identified as inhibitors of dihydrofolate reductase, focal adhesion kinase (FAK), and cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov

Mechanism of Action Studies: Research is needed to clarify how these compounds exert their effects at a molecular level. Studies have shown that some analogs can induce cancer cell apoptosis by disrupting the mitochondrial membrane potential and causing cell cycle arrest. rsc.orgresearchgate.net

Off-Target Profiling: A significant challenge is to identify and characterize off-target interactions, which can lead to adverse drug reactions. youtube.com Broad kinase screening and proteomics approaches can help map the selectivity profile of these compounds. nih.govdocumentsdelivered.com Some pyrimidine derivatives have shown off-target activity against enzymes like matrix metalloproteinases. nih.gov

Rational Design of Highly Selective and Potent this compound Analogues

The rational design of new analogues aims to improve potency against the desired target while minimizing off-target effects. This involves a deep understanding of the structure-activity relationships (SAR). nih.gov

Key strategies include:

Structure-Based Design: Using the crystal structures of target proteins, researchers can design molecules that fit precisely into the binding site. This approach has been used to develop potent inhibitors of targets like Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov

SAR Studies: Systematically modifying the substituents on the pyrimidine ring and analyzing the impact on biological activity is fundamental. rsc.orgnih.gov Studies have shown that altering substitutions at the C-2 and C-4 positions can dramatically influence potency and selectivity for targets like CDK9. nih.gov

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems (e.g., furano[2,3-d]pyrimidine or pyrazolopyrimidine) while retaining key binding interactions can lead to novel inhibitors with improved properties. nih.gov

The following table shows examples of how structural modifications on the 2,4-diaminopyrimidine scaffold affect target inhibition.

| Target Kinase | Modification Strategy | Resulting Potency (IC₅₀) | Reference |

| CDK9 | Altering C-2 and C-4 substitutions | 10.2 nM (Compound 16j) | nih.gov |

| HPK1 | Structural optimization of hit compounds | 0.15 nM (Compound 14g) | nih.gov |

| FAK | Synthesis of 2,4-diarylaminopyrimidine scaffold | 94 nM (Compound A12 on MDA-MB-231 cells) | nih.gov |

| EGFRL858R/T790M | Addition of tetrahydrothieno[3,2-c]pyridine side chain | 4.0 nM (Compound A12) | nih.gov |

Discovery of New Therapeutic Applications and Targets

The versatility of the 2,4-diaminopyrimidine scaffold suggests it could be applied to a broader range of diseases beyond its current focus. nih.govnih.gov

Future therapeutic avenues to explore:

Neurodegenerative Diseases: Some aminopyrimidine derivatives have been investigated as multi-target cholinesterase inhibitors, suggesting potential applications in diseases like Alzheimer's. acs.org

Immunology and Immuno-oncology: The discovery of derivatives that inhibit HPK1, a negative regulator of T-cell signals, positions this scaffold as a promising immune checkpoint inhibitor for cancer therapy. nih.gov

Infectious Diseases: The scaffold is a known inhibitor of dihydrofolate reductase in pathogens like Plasmodium falciparum (malaria) and Mycobacterium tuberculosis. nih.govmdpi.com Further optimization could lead to new anti-infective agents. sigmaaldrich.com

Rare Diseases and New Targets: Exploring the activity of 2,4-diaminopyrimidine libraries against novel or less-studied targets, such as SNSR4 antagonists, could uncover entirely new therapeutic uses. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

Combining computational modeling with experimental synthesis and testing can significantly accelerate the drug discovery process. mdpi.comresearchgate.net

Key integrated approaches include:

Molecular Docking and Dynamics: In silico tools are used to predict how ligands bind to protein targets, helping to prioritize which compounds to synthesize. nih.govnih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potency. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the chemical structure of compounds with their biological activity, providing predictive power for designing new, more potent molecules. mdpi.com

Virtual Screening: Using computational methods to screen large virtual libraries of compounds against a biological target can quickly identify promising hit candidates for further experimental validation. mdpi.com

ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds, helping to identify candidates with better drug-like properties early in the process. mdpi.comresearchgate.net

Addressing Challenges in Compound Optimization and Drug Development Pipeline

Moving a promising compound from initial discovery to a clinical candidate involves overcoming numerous hurdles. The pyrimidine scaffold is no exception. nih.gov

Major challenges include:

Improving Pharmacokinetics: Many potent inhibitors fail in development due to poor pharmacokinetic properties, such as low stability in the body or rapid clearance. nih.gov Future work must focus on optimizing these properties alongside potency.

Overcoming Drug Resistance: In cancer and infectious diseases, the emergence of resistance is a major obstacle. nih.govnih.gov Designing compounds that are effective against resistant strains or that work through novel mechanisms is a critical challenge.

Selectivity and Toxicity: Ensuring a compound is highly selective for its intended target over other related proteins is essential to minimize toxicity. nih.gov For example, designing kinase inhibitors that are selective for one CDK over other subtypes is a significant challenge. documentsdelivered.com

CNS Penetration: For diseases of the central nervous system, compounds must be able to cross the blood-brain barrier, a property that is often difficult to achieve and requires specific design considerations. nih.gov

Emerging Applications in Niche Chemical and Material Science Fields

Beyond its biomedical importance, the 2,4-diaminopyrimidine structure possesses properties that make it attractive for applications in material science and supramolecular chemistry.

Potential future directions include:

Supramolecular Chemistry: The hydrogen bonding capabilities of the diaminopyrimidine motif make it an excellent building block (tecton) for creating self-assembling supramolecular structures. mdpi.com The predictable N-H···N interactions can be used to form well-defined patterns, known as synthons. mdpi.comacs.orgnih.gov

Crystal Engineering: By controlling intermolecular interactions, researchers can design cocrystals with specific physicochemical properties. The 2,4-diaminopyrimidine core provides reliable interaction sites for forming cocrystals with other molecules, which can be used to modify properties like solubility. acs.orgnih.gov

Organic Materials: The aromatic and electron-rich nature of the pyrimidine ring suggests potential use in organic electronics, such as in the development of organic semiconductors or conductors. researchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。